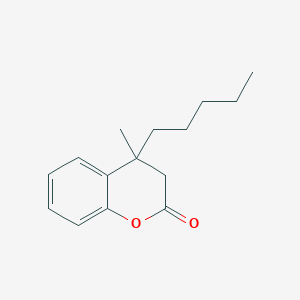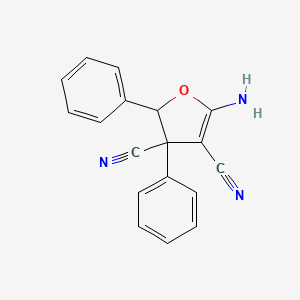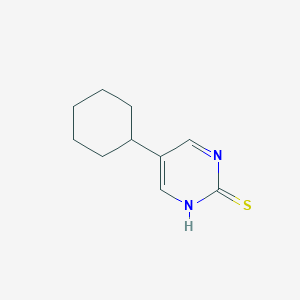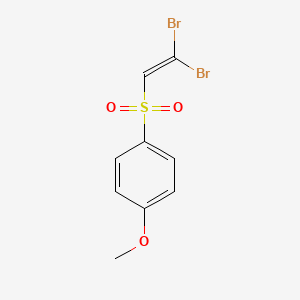![molecular formula C18H36O8 B14358472 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal CAS No. 90460-84-7](/img/structure/B14358472.png)
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal is a complex organic compound with the molecular formula C18H36O8. This compound is characterized by the presence of multiple functional groups, including hydroperoxy, hydroxy, and methoxy groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal typically involves the oxidation of precursor molecules containing hydroperoxy and methoxy groups. One common method involves the use of methyl linoleate hydroperoxides, which undergo further oxidation to form the desired compound . The reaction conditions often include controlled temperatures and the presence of specific catalysts to ensure the selective formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and catalyst concentration, to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroperoxy and hydroxy groups makes it susceptible to oxidation and reduction processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, nitric oxide, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate specific transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, such as alcohols, aldehydes, and ketones. These products are formed through the cleavage and rearrangement of the hydroperoxy and methoxy groups .
Aplicaciones Científicas De Investigación
8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in the synthesis of complex organic molecules and as a model compound for studying oxidation and reduction reactions . In biology, it is studied for its potential role in cellular oxidative stress and its effects on various biochemical pathways . In medicine, it is investigated for its potential therapeutic applications, including its ability to modulate oxidative stress and inflammation .
Mecanismo De Acción
The mechanism of action of 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal involves its interaction with molecular targets and pathways involved in oxidative stress and inflammation. The hydroperoxy and hydroxy groups in the compound can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce oxidative damage . Additionally, the compound may interact with specific enzymes and receptors involved in the regulation of oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal include other hydroperoxy and methoxy-substituted organic molecules, such as 8-hydroperoxy-p-cymene and various hydroperoxy-substituted fatty acids .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and its specific molecular structure. This combination allows it to undergo a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
90460-84-7 |
|---|---|
Fórmula molecular |
C18H36O8 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
8-(8-hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy-8-methoxyoctanal |
InChI |
InChI=1S/C18H36O8/c1-22-17(24-21)13-9-6-5-8-12-16(20)25-26-18(23-2)14-10-4-3-7-11-15-19/h15-18,20-21H,3-14H2,1-2H3 |
Clave InChI |
OIWBIRJISOJCBE-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCCCCC(O)OOC(CCCCCCC=O)OC)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



mercury](/img/structure/B14358400.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)

![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)

![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)




